![molecular formula C₃₃H₅₄F₃N₉O₈ B612519 1313730-19-6 CAS No. 1313730-19-6](/img/no-structure.png)
1313730-19-6
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Overview
Description
The compound with CAS number 1313730-19-6, also known as TFLLR-NH2 (TFA), is derived from the protease-activated receptor-1 (PAR1). It is a selective PAR1 agonist with an EC50 of 1.9 μM . The molecular formula is C33H54F3N9O8 and the molecular weight is 761.83 .
Molecular Structure Analysis
The IUPAC name of the compound is (2S)-N- [ (2S)-1- [ [ (2S)-1-amino-5- (diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2- [ [ (2S)-2- [ [ (2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid .Physical And Chemical Properties Analysis
The compound is stored at -20°C . Its InChI Key is QVNWOGSDGQDGHP-MKVNCOEFSA-N . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Protease-Activated Receptor 1 (PAR1) Agonist
TFLLR-NH2 (TFA) is a selective protease-activated receptor 1 (PAR1) agonist . PAR1 is a G protein-coupled receptor involved in thrombin signaling and is implicated in various physiological and pathological processes such as inflammation, pain perception, and cancer metastasis.
Osteogenesis Research
The compound has been used in research related to osteogenesis. For instance, it has been used in studies investigating the role of PAR1 in the differentiation and function of human periodontal ligament stem cells .
Pharmacology Research
TFLLR-NH2 (TFA) has been used in pharmacological studies to investigate the regulation of pacemaker activity in colonic interstitial cells of Cajal .
Oncology Research
The compound has been used in oncology research, particularly in studies investigating the role of PAR1 in cancer progression. For example, it has been used in studies examining the activation of platelet PAR1 and its role in inducing epithelial-mesenchymal transition and chemotaxis in colon cancer cells .
Gastroenterology Research
In the field of gastroenterology, TFLLR-NH2 (TFA) has been used in studies investigating the role of PAR1 in the regulation of lower esophageal sphincter function .
Cardiovascular Research
The compound has been used in cardiovascular research, particularly in studies investigating the effects of statins on thrombin signaling via PAR1 .
Safety And Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of compound '1313730-19-6' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyanobenzoquinone", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of sodium hydride and dimethylformamide to form an intermediate product.", "Step 2: The intermediate product is then treated with methanol and hydrochloric acid to form a new intermediate.", "Step 3: The new intermediate is then reacted with sodium hydroxide to form the final product, compound '1313730-19-6'." ] } | |
CAS RN |
1313730-19-6 |
Product Name |
1313730-19-6 |
Molecular Formula |
C₃₃H₅₄F₃N₉O₈ |
Molecular Weight |
761.83 |
sequence |
One Letter Code: TFLLR-NH2 |
Origin of Product |
United States |
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